molecular formula C11H16N2O2 B8433294 Ethyl 3-methyl-6-propylpyrazine-2-carboxylate

Ethyl 3-methyl-6-propylpyrazine-2-carboxylate

Cat. No. B8433294
M. Wt: 208.26 g/mol
InChI Key: VNAAZOQXIPIYIR-UHFFFAOYSA-N
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Patent
US08969376B2

Procedure details

The preparation was performed in a similar manner as Reference Example 1.13 (d) from ethyl 6-chloro-3-methylpyrazine-2-carboxylate (Reference Example 1.13 (c)) (1.50 g, 7.48 mmol) and n-propylboronic acid (1.32 g, 15.0 mmol) to give ethyl 3-methyl-6-propylpyrazine-2-carboxylate. MS (APCI): m/z 209 (M+H).
[Compound]
Name
Example 1.13 ( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 6-chloro-3-methylpyrazine-2-carboxylate
Quantity
1.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
Example 1.13 ( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.32 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:5]([CH3:13])=[N:4][CH:3]=1.[CH2:14](B(O)O)[CH2:15][CH3:16]>>[CH3:13][C:5]1[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[N:7][C:2]([CH2:14][CH2:15][CH3:16])=[CH:3][N:4]=1

Inputs

Step One
Name
Example 1.13 ( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ethyl 6-chloro-3-methylpyrazine-2-carboxylate
Quantity
1.5 g
Type
reactant
Smiles
ClC1=CN=C(C(=N1)C(=O)OCC)C
Step Three
Name
Example 1.13 ( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.32 g
Type
reactant
Smiles
C(CC)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC(=CN1)CCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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